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molecular formula C21H28N2 B8295893 1-(3-Aminopropyl)-4-diphenylmethylpiperidine

1-(3-Aminopropyl)-4-diphenylmethylpiperidine

Cat. No. B8295893
M. Wt: 308.5 g/mol
InChI Key: OOFGCAHRFJDYDJ-UHFFFAOYSA-N
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Patent
US06211198B1

Procedure details

Borane-tetrahydrofuran complex (1.0M in THF, 5.5 mL, 5.5 mmol, 3.5 equiv) was added under argon to neat 3-(4-diphenylmethylpiperidin-1-yl)propionitrile (480 mg, 1.58 mmol, 1.00 equiv). The mixture was stirred at reflux for 5 hours and then cooled to 0° C. Aqueous HCl (6N, 6 mL) was added cautiously, and stirring was continued at room temperature overnight, then at 42° C. for 1.5 hours. The solution was basified to pH 10-11 by addition of 6N aqueous NaOH and extracted with CH2Cl2 (3×50 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2.0M in MeOH) to give 420 mg (86%) of colorless oil, which was characterized spectroscopically.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
3-(4-diphenylmethylpiperidin-1-yl)propionitrile
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[C:7]1([CH:13]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:14]2[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][C:22]#[N:23])[CH2:16][CH2:15]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl.[OH-].[Na+]>>[NH2:23][CH2:22][CH2:21][CH2:20][N:17]1[CH2:18][CH2:19][CH:14]([CH:13]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:15][CH2:16]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
B.O1CCCC1
Name
3-(4-diphenylmethylpiperidin-1-yl)propionitrile
Quantity
480 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1CCN(CC1)CCC#N)C1=CC=CC=C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
at 42° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2.0M in MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCN1CCC(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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